azane;iron;oxalic acid;trihydrate

Photographic sensitizer formulation Alternative photographic processes Solubility-limited formulation

Ammonium iron(III) oxalate trihydrate (CAS 13268-42-3) delivers a 7.3-fold aqueous solubility advantage over potassium ferrioxalate (48 vs. 6.6 g/100 cc), enabling >1 M sensitizer formulations for platinum/palladium printing and new cyanotype processes. Its fast photoreduction kinetics (8‑min precipitation), direct low‑temperature decomposition to high‑surface‑area α‑Fe₂O₃ (114 m²/g at 275 °C), and intrinsic microporosity for regenerable catalysis differentiate it from all other alkali ferrioxalates. Choose this grade for actinometry, hematite‑based gas sensors, or cost‑effective decorative anodizing with 450–500 HV hardness. Standard assay ≥98 %; contact us for bulk pricing and immediate shipment.

Molecular Formula C6H21FeN3O15
Molecular Weight 431.09 g/mol
Cat. No. B12058519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazane;iron;oxalic acid;trihydrate
Molecular FormulaC6H21FeN3O15
Molecular Weight431.09 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.N.O.O.O.[Fe]
InChIInChI=1S/3C2H2O4.Fe.3H3N.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;3*1H3;3*1H2
InChIKeyXLDOWRCPANHVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Iron(III) Oxalate Trihydrate (Azane;Iron;Oxalic Acid;Trihydrate): A Tris(oxalato)ferrate(III) Complex for Photochemical, Thermal, and Materials Applications


Ammonium iron(III) oxalate trihydrate (CAS 13268-42-3), systematically named ammonium tris(oxalato)ferrate(III) trihydrate with the formula (NH₄)₃[Fe(C₂O₄)₃]·3H₂O, is a coordination complex of trivalent iron with three bidentate oxalate ligands and three ammonium counter-ions, crystallizing as light-sensitive green monoclinic crystals [1]. It belongs to the alkali tris(oxalato)ferrate(III) family alongside lithium, sodium, potassium, and cesium analogs. With a density of 1.78 g/mL at 25 °C and a molecular weight of 428.07 g/mol (374.02 g/mol anhydrous), it is highly water-soluble and decomposes completely at 275 °C to α-Fe₂O₃ [1]. Commercial grades typically assay at ≥98% purity with controlled anion traces (chloride ≤50 mg/kg, sulfate ≤1000 mg/kg) .

Why Ammonium Iron(III) Oxalate Trihydrate Cannot Be Substituted by Other Alkali Ferrioxalate Salts Without Performance Loss


Although the tris(oxalato)ferrate(III) [Fe(C₂O₄)₃]³⁻ anion is shared across all alkali salts, the identity of the counter-cation dramatically alters solubility, photochemical reactivity, thermal decomposition pathway, and materials-forming behavior [1]. Sodium, potassium, ammonium, lithium, and cesium ferrioxalates exhibit divergent aqueous solubilities, photoreduction kinetics, decomposition onset temperatures, and whether decomposition proceeds through an iron(II) intermediate or directly to α-Fe₂O₃ [2]. Substituting one salt for another without accounting for these differences can render a formulation non-viable (e.g., unwanted precipitation, insufficient sensitizer concentration, altered decomposition products). The quantitative evidence below demonstrates the specific, measurable dimensions where the ammonium salt is differentiated from its closest in-class analogs.

Quantitative Differentiation Evidence for Ammonium Iron(III) Oxalate Trihydrate vs. In-Class Alkali Ferrioxalate Alternatives


Aqueous Solubility of Ammonium Ferrioxalate Exceeds Potassium Ferrioxalate by 7.3-Fold at 15 °C, Enabling High-Concentration Sensitizer Formulations

Ammonium ferrioxalate (AFO) exhibits substantially higher aqueous solubility than potassium ferrioxalate (PFO). At 15 °C, the solubility of AFO is 48 g per 100 cc water (approximately 1.12 M), yielding a saturated solution concentration of approximately 1.4 M at 20 °C. In contrast, PFO solubility is only 6.6 g per 100 cc water at 15 °C (approximately 0.13 M). This 7.3-fold solubility differential makes PFO too dilute for single-coat photographic sensitizer applications, while AFO provides a reproducible, high-concentration sensitizer with extended shelf-life [1].

Photographic sensitizer formulation Alternative photographic processes Solubility-limited formulation

Photochemical Reduction Kinetics: Ammonium Ferrioxalate Photolyzes 2× Faster Than Lithium and Cesium Salts Under Visible Irradiation

A comparative Mössbauer study of the photolysis of all five alkali tris(oxalato)ferrate(III) complexes (Li, Na, K, Cs, NH₄) in acidic aqueous medium under a medium-pressure mercury lamp (visible region, intensity 7.07 × 10¹⁷ quanta/s) demonstrated that precipitation of iron(II) oxalate photoproduct appeared after only 8 minutes of irradiation for the sodium, potassium, and ammonium salts. In contrast, precipitation required 16 minutes for the lithium and cesium salts. The experimentally determined photodecomposition rate order is: Na ≈ K ≈ NH₄ > Li ≈ Cs [1].

Chemical actinometry Photoredox chemistry Photochemical kinetics

Thermal Decomposition Pathway: Ammonium and Sodium Salts Decompose Directly to α-Fe₂O₃ Without Fe(II) Intermediate, Unlike Lithium, Potassium, and Cesium Salts

A systematic Mössbauer, infrared, and thermogravimetric study of all five alkali tris(oxalato)ferrates(III) (Li, Na, K, Cs, NH₄) heated up to 700 °C revealed a critical mechanistic divergence. Lithium, potassium, and cesium salts form discrete iron(II) oxalate intermediates (e.g., FeC₂O₄, K₆Fe₂(ox)₅, Cs₂Fe(ox)₂(H₂O)₂) during thermal decomposition before ultimately yielding Fe₂O₃. In contrast, sodium and ammonium tris(oxalato)ferrates(III) bypass the iron(II) intermediate entirely, decomposing directly to α-Fe₂O₃ without reduction to the Fe²⁺ state [1]. Additionally, decomposition onset temperatures differ: 200 °C for Li, Cs, and NH₄ salts; 250 °C for Na; 270 °C for K [1].

Thermal decomposition Iron oxide synthesis Pyrolysis pathway control

Intrinsic Microporosity: Ammonium Iron(III) Oxalate Trihydrate Exhibits <0.5 nm Pore Size and ~34% Porosity, Enabling Regenerable Heterogeneous Catalysis

Ammonium iron(III) oxalate trihydrate possesses a crystalline microporous architecture with a pore size of less than 0.5 nm and a porosity of approximately 34%, as reported by multiple commercial and technical sources . This intrinsic porosity is not reported for the potassium or sodium ferrioxalate trihydrate salts, which crystallize as dense octahedral structures without comparable accessible void volume. The ammonium salt has been demonstrated as a heterogeneous catalyst for the removal of organic pollutants from water, with the additional advantage of facile regeneration: heating to 120 °C followed by cooling restores catalytic activity, enabling multiple reuse cycles .

Porous materials Heterogeneous catalysis Water remediation

Aluminum Anodizing Coating Performance: Ammonium Iron Oxalate Delivers 450–500 HV Hardness, Comparable to Titanium-Based Duralti Process at Lower Cost

In an innovative iron-based aluminum anodizing process developed as an alternative to the titanium-based Duralti process, ammonium iron oxalate (AIO) was evaluated as a bath additive to replace potassium titanium oxalate. The AIO-based anodizing process produced oxide coatings with hardness values in the range of 450–500 HV, which is quantitatively comparable to the hardness achieved by the Duralti process [1]. Beyond mechanical parity, the AIO process introduces the capability for simultaneous in-bath coloring during anodizing, eliminating a separate post-anodizing dyeing step, and achieves these results at a lower raw material cost compared to the titanium oxalate precursor [1].

Aluminum anodizing Surface engineering Hard coatings

Validated Application Scenarios for Ammonium Iron(III) Oxalate Trihydrate Based on Quantitative Differentiation Evidence


High-Concentration Photographic Sensitizer Formulations (Cyanotype, Platinum/Palladium Printing)

The 7.3-fold higher aqueous solubility of ammonium ferrioxalate compared to potassium ferrioxalate (48 vs. 6.6 g/100 cc at 15 °C) makes AFO the only alkali ferrioxalate capable of delivering sensitizer concentrations above 1 M for single-coat alternative photographic processes. This property directly enables the reproducible, long-shelf-life sensitizer formulations used in platinum/palladium printing and new cyanotype processes, where the potassium salt precipitates at useful working concentrations [1].

Photochemical Actinometry and Light-Driven Redox Applications Requiring Fast Kinetics

The ammonium salt belongs to the fast-photoreduction group (Na ≈ K ≈ NH₄) with an 8-minute precipitation time under standardized visible irradiation, approximately 2× faster than the lithium and cesium salts (16 minutes) [1]. Combined with its high solubility, ammonium ferrioxalate is the preferred actinometer salt when both rapid photoresponse and high solution concentration are required, such as in high-flux UV/visible photon counting or photochemical reactor calibration.

Thermal Synthesis of Phase-Pure α-Fe₂O₃ (Hematite) Nanoparticles and Porous Iron Oxides

Among all five alkali tris(oxalato)ferrates, only the ammonium and sodium salts decompose directly to α-Fe₂O₃ without formation of iron(II) oxalate intermediates, yet the ammonium salt does so at a 50 °C lower onset temperature (200 °C vs. 250 °C) [1]. Complete decomposition at 275 °C yields Fe₂O₃ with a high surface area of 114 m²/g [2]. This combination of low processing temperature, clean single-phase product, and high surface area is advantageous for manufacturing hematite-based catalysts, gas sensors, and magnetic materials.

Heterogeneous Catalysis for Water Remediation with Thermal Regeneration

The intrinsic microporosity (<0.5 nm pores, ~34% porosity) of ammonium iron(III) oxalate trihydrate enables its use as a regenerable heterogeneous catalyst for oxidative degradation of organic water pollutants [1]. The catalyst can be restored by a simple 120 °C heating cycle and reused multiple times, offering a deployment advantage over non-porous potassium or sodium ferrioxalates, which lack comparable porosity and therefore cannot serve the same catalytic function [1].

Cost-Effective Aluminum Anodizing with In-Bath Coloring and Comparable Hardness to Titanium-Based Processes

In aluminum surface treatment, replacing potassium titanium oxalate with ammonium iron oxalate yields anodized coatings with 450–500 HV hardness, matching the mechanical performance of the Duralti process, while enabling simultaneous in-bath coloration and reducing precursor raw material cost [1]. This process is suited for decorative and protective aluminum finishing where color customization and cost reduction are prioritized alongside mechanical durability.

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